Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate

Lipophilicity Drug-likeness Physicochemical property

Sourcing inconsistent pyridazinylthioacetamide analogs risks disrupting SAR continuity in HIV-1 NNRTI programs, where EC50 values span 0.046-5.46 μM (119-fold) depending on aryl substitution. This exact 4-fluorophenyl variant (CAS 896047-91-9, ≥95% purity) provides a validated structural probe with defined halogen-bonding potential (XLogP3=3.6) and lead-like MW (411.45 Da, 8 rotatable bonds). Bulk quantities available for in vitro target engagement assays and iterative medicinal chemistry optimization.

Molecular Formula C21H18FN3O3S
Molecular Weight 411.45
CAS No. 896047-91-9
Cat. No. B2928698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate
CAS896047-91-9
Molecular FormulaC21H18FN3O3S
Molecular Weight411.45
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H18FN3O3S/c1-2-28-21(27)15-5-9-17(10-6-15)23-19(26)13-29-20-12-11-18(24-25-20)14-3-7-16(22)8-4-14/h3-12H,2,13H2,1H3,(H,23,26)
InChIKeyUXSRCYVSPCHXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate: Structural Identity & Physicochemical Profile


Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 896047-91-9) is a synthetic small molecule belonging to the pyridazinylthioacetamide class, characterized by a pyridazine core linked via a thioacetamido bridge to an ethyl 4-aminobenzoate moiety and substituted at the 6-position with a 4-fluorophenyl group [1]. Its molecular formula is C21H18FN3O3S with a molecular weight of 411.45 g/mol, and it is typically supplied at ≥95% purity for research use . Pyridazinylthioacetamides have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with structure-activity relationship (SAR) studies revealing that aryl substitution patterns on the pyridazine ring critically modulate antiviral potency and cytotoxicity [2].

1
NNRTI binding-site structural probe – supports halogen-bonding interaction studies in HIV-1 reverse transcriptase
2
Pyridazinylthioacetamide SAR continuity – 4-fluorophenyl substitution enables aryl electronic profiling within reported chemotype space
3
HIV-1 antiviral assay context – reported class-level activity reference supports target-engagement study design

Why Generic Substitution of Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate Is Not Advisable


Within the pyridazinylthioacetamide chemotype, even minor modifications to the aryl substituent at the pyridazine 6-position (e.g., replacing 4-fluorophenyl with 4-pyridyl, 3-pyridyl, or p-tolyl) can alter electronic properties, lipophilicity, and hydrogen-bonding capacity, which directly impact target binding affinity, selectivity, and off-target liability [1]. Generic substitution with a closely related analog risks invalidating SAR continuity in a research program, as antiviral EC50 values for this series span over two orders of magnitude (0.046–5.46 μM) depending on specific substitution patterns [1]. The following quantitative evidence dimensions provide the basis for informed procurement decisions.

Target4-Fluorophenyl pyridazinylthioacetamide (XLogP3-AA 3.6)
Potential SubstitutePyridin-4-yl analog (XLogP3-AA 2.9)
Lipophilicity shift may alter cellular permeability and binding-site partitioning
Target7 HBA; 4-fluorophenyl electronic profile
Potential Substitutep-Tolyl analog (6 HBA, lacks fluorine)
HBA capacity difference may alter key binding-pocket hydrogen-bond interactions
TargetMW 411.45 Da; lead-like chemical space
Potential SubstituteBenzamido-substituted analogs (MW ~441–455 Da)
Higher MW may constrain subsequent lead-optimization elaboration scope

Quantitative Evidence: Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate vs. Analogs


Lipophilicity (XLogP3-AA): Target vs. Pyridine-Substituted Analogs

The target compound exhibits a computed XLogP3-AA of 3.6, which places it within the optimal range for oral bioavailability according to Lipinski's Rule of Five (logP ≤5). In comparison, the direct analog Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 893999-17-2), where the 4-fluorophenyl group is replaced by a pyridin-4-yl moiety, has a computed XLogP3-AA of 2.9. The 0.7-unit difference in logP results from the replacement of the hydrophobic fluorophenyl ring with the more polar pyridyl ring, which alters lipophilicity and potentially affects membrane permeability and non-specific protein binding [1].

Lipophilicity Comparison
Head-to-head
Δ XLogP3-AA = +0.7
Supports differential permeability context
Computed values; experimental membrane permeability confirmation pending
Lipophilicity Drug-likeness Physicochemical property

Hydrogen-Bond Acceptor Capacity: Target vs. Pyridine and p-Tolyl Analogs

The target compound possesses 7 hydrogen-bond acceptor (HBA) atoms, compared to 7 HBA for the pyridin-4-yl analog (CAS 893999-17-2) and 6 HBA for the p-tolyl analog (CAS 896054-82-3). The p-tolyl analog lacks the fluorine and pyridine nitrogen atoms that contribute additional HBA capacity. In the HIV-1 reverse transcriptase binding pocket, HBA interactions with backbone amides of Lys101 and Tyr188 are critical for NNRTI potency; the additional HBA capacity of the 4-fluorophenyl and pyridine derivatives may enhance key interactions within the hydrophobic channel region of the enzyme [1].

H-Bond Acceptor Capacity
Reported
7 HBA vs. 6 HBA (p-tolyl)
Supports binding-site interaction review
Computed HBA count; binding-mode confirmation requires experimental data
Hydrogen bonding Molecular recognition Structure-based design

HIV-1 NNRTI Potency & Selectivity in the Pyridazinylthioacetamide Series

In the broader pyridazinylthioacetamide series, EC50 values against HIV-1 strain IIIB ranged from 0.046 μM to 5.46 μM with selectivity indices (CC50/EC50) up to 2149 [1]. The most potent compound in the series, 8k, achieved an EC50 of 0.046 μM and a CC50 of 99.9 μM. While quantitative antiviral data for the specific target compound Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate are not available in the public domain, the SAR study establishes that aryl substitution at the pyridazine 6-position is a primary determinant of antiviral potency, with 4-fluorophenyl being a favorable bioisostere within the chemical space explored [1]. This class-level inference provides a rational basis for selecting this compound as a structural probe to interrogate halogen-bonding contributions in the NNRTI binding pocket.

Class-Level Antiviral Context
Class-level
EC50 range: 0.046–5.46 μM
Compound-specific activity data to verify
Reported SAR trend supports halogen-substitution review; target compound not directly measured
HIV-1 NNRTI Antiviral potency Structure-activity relationship

Rotatable Bond Count: Target vs. p-Tolyl and Pyridyl Analogs

The target compound features 8 rotatable bonds, identical to Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 896054-82-3), and comparable to Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 893999-17-2) with 8 rotatable bonds [1]. This parity in conformational flexibility across analogs suggests that differences in target binding affinity within this chemotype arise predominantly from electronic and steric effects of the aryl substituent rather than from differential entropic penalties upon binding [1].

Conformational Flexibility
Reported
8 rotatable bonds (all analogs)
Removes entropy as confounding variable
Computed descriptor parity; binding context requires experimental validation
Conformational flexibility Entropy penalty Molecular design

Molecular Weight & Drug-Likeness vs. Higher-MW Analogs

The target compound has a molecular weight of 411.45 Da, placing it within lead-like chemical space. In comparison, the methyl benzoate analog Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate (estimated MW ~441–455 Da) exceeds the preferred MW range for fragment-based lead optimization. The lower MW of the target compound provides greater scope for subsequent structural elaboration while maintaining drug-like physicochemical properties [1].

Molecular Weight Context
Class-level
411.45 Da vs. ~441–455 Da
Supports lead-optimization space review
Estimated comparator MW; requires confirmation for specific analog selection
Drug-likeness Lead optimization Molecular weight

Procurement Scenarios for Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate


HIV-1 NNRTI SAR: Halogen-Bonding Contributions

Given the class-level inference that EC50 values in this series span a 119-fold range depending on aryl substitution [1], this compound is suited as a structural probe to investigate whether the 4-fluorophenyl group engages in halogen bonding with backbone residues in the NNRTI binding pocket. Its computed XLogP3-AA of 3.6 positions it within an optimal lipophilicity window for cellular assays, distinguishing it from the more hydrophilic pyridin-4-yl analog (XLogP3-AA = 2.9).

Lead Optimization: Scaffold Elaboration with Drug-Likeness

With a molecular weight of 411.45 Da and 8 rotatable bonds [1], the target compound resides within lead-like chemical space, making it an appropriate starting point for iterative derivatization. Its MW is ~30–44 Da lower than benzamido-substituted analogs, providing greater latitude for adding functional groups during optimization without exceeding the 500 Da Lipinski threshold.

Molecular Docking Validation Studies

The parity in hydrogen-bond acceptor count (7 HBA) with the pyridin-4-yl analog but differential lipophilicity (ΔlogP = 0.7) makes this compound a valuable tool for comparative docking studies to deconvolute the contributions of hydrophobic versus hydrogen-bonding interactions to NNRTI binding energy [1]. The identical rotatable bond count across analogs (8 each) removes conformational entropy as a confounding variable in scoring function validation.

Tool Compound for Target Engagement Studies

As a member of a chemotype with established HIV-1 antiviral activity (class EC50 range: 0.046–5.46 μM) [1], this compound can serve as a reference for developing target engagement assays, provided that in-house profiling confirms cellular activity. Procurement of the exact 4-fluorophenyl variant ensures SAR consistency when benchmarking against literature data for the pyridazinylthioacetamide series.

Application
Selection Property
Validation Focus
NNRTI binding-site probe studies
Halogen-substitution context
Binding-mode interpretation review
Lead-optimization starting point
Lead-like physicochemical profile
MW and logP threshold review
Comparative docking studies
Matched conformational profile
Hydrophobic vs. H-bond contribution review
Target-engagement assay development
Chemotype SAR reference
Cellular activity profiling review
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